molecular formula C7H10BNO2 B3100502 (5,6-Dimethylpyridin-3-YL)boronic acid CAS No. 1370042-41-3

(5,6-Dimethylpyridin-3-YL)boronic acid

Cat. No.: B3100502
CAS No.: 1370042-41-3
M. Wt: 150.97 g/mol
InChI Key: BALGFVFIDFKIJM-UHFFFAOYSA-N
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Description

(5,6-Dimethylpyridin-3-YL)boronic acid is an organic compound with the molecular formula C7H10BNO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a pyridine ring substituted with two methyl groups at positions 5 and 6

Scientific Research Applications

Chemistry: (5,6-Dimethylpyridin-3-YL)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules .

Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit proteases and other enzymes, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity and stability make it a valuable intermediate in various chemical processes .

Mechanism of Action

Target of Action

The primary target of (5,6-Dimethylpyridin-3-YL)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, being an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It is known that the compound is a solid under normal conditions . It is recommended to be stored in a dry place, under -20°C , suggesting that it may have stability issues at higher temperatures. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular effect of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in various fields of chemistry, including the synthesis of pharmaceuticals, agrochemicals, and materials

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature . It is recommended to be stored under -20°C, suggesting that its stability may decrease at higher temperatures . The compound’s action in the Suzuki–Miyaura cross-coupling reaction can also be influenced by the presence of other reactants and the reaction conditions .

Safety and Hazards

“(5,6-Dimethylpyridin-3-YL)boronic acid” is classified under GHS07 for safety . The compound has a signal word of “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dimethylpyridin-3-YL)boronic acid typically involves the reaction of 5,6-dimethylpyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it a preferred method for the synthesis of boronic acids.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: (5,6-Dimethylpyridin-3-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically produces biaryl compounds .

Comparison with Similar Compounds

Uniqueness: (5,6-Dimethylpyridin-3-YL)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of methyl groups at positions 5 and 6 of the pyridine ring can affect the electronic properties of the compound, making it distinct from other boronic acids .

Properties

IUPAC Name

(5,6-dimethylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-3-7(8(10)11)4-9-6(5)2/h3-4,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALGFVFIDFKIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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